N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide
Overview
Description
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide, also known as CPP-115, is a novel gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain and enhances GABAergic neurotransmission.
Mechanism of Action
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By enhancing GABAergic neurotransmission, this compound has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which leads to an increase in GABAergic neurotransmission. This, in turn, has been shown to have anticonvulsant, anxiolytic, and analgesic effects. This compound has also been shown to attenuate drug-seeking behavior in preclinical models of cocaine and alcohol addiction.
Advantages and Limitations for Lab Experiments
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has several advantages for lab experiments. It has been shown to have a high degree of selectivity for GABA-AT, which minimizes off-target effects. It also has a long half-life, which allows for once-daily dosing. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action may be complex, and further research is needed to fully understand its effects.
Future Directions
There are several future directions for research on N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide. One area of interest is its potential in the treatment of addiction. This compound has been shown to attenuate drug-seeking behavior in preclinical models of cocaine and alcohol addiction, and further research is needed to determine its potential in the treatment of other types of addiction. Another area of interest is its potential in the treatment of epilepsy. This compound has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential in the treatment of epilepsy in humans. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on GABAergic neurotransmission.
Scientific Research Applications
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential in the treatment of addiction, as it has been shown to attenuate drug-seeking behavior in preclinical models of cocaine and alcohol addiction.
properties
IUPAC Name |
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-20(23-17-7-13-19-10-4-5-11-19)15-16-22-25-24-21(27-22)14-6-12-18-8-2-1-3-9-18/h1-3,8-9,19H,4-7,10-17H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRAURCIKTBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)CCC2=NN=C(O2)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.